2-(Chloromethyl)-3,3-dimethylbut-1-ene

Catalog No.
S14154530
CAS No.
M.F
C7H13Cl
M. Wt
132.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-3,3-dimethylbut-1-ene

Product Name

2-(Chloromethyl)-3,3-dimethylbut-1-ene

IUPAC Name

2-(chloromethyl)-3,3-dimethylbut-1-ene

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

InChI

InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3

InChI Key

PPDKUKMAVLLYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)CCl

2-(Chloromethyl)-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11ClC_6H_{11}Cl. It features a chloromethyl group attached to a 3,3-dimethylbut-1-ene backbone. This compound is characterized by its double bond between the first and second carbon atoms and a chlorine substituent at the second carbon, which significantly influences its reactivity and potential applications in organic synthesis.

Typical of alkenes and alkyl halides, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form more stable alkenes.
  • Addition Reactions: The double bond can react with electrophiles or radicals, resulting in the addition of new groups across the double bond.

For example, 2-(Chloromethyl)-3,3-dimethylbut-1-ene can react with Grignard reagents or other nucleophiles to yield various substituted products .

The synthesis of 2-(Chloromethyl)-3,3-dimethylbut-1-ene can be achieved through several methods:

  • Alkylation of 3,3-dimethylbut-1-ene: This method involves reacting 3,3-dimethylbut-1-ene with chloromethyl methyl ether or similar chlorinated compounds under acidic conditions.
  • Halogenation: Direct halogenation of 3,3-dimethylbut-1-ene using chlorine gas or chlorinating agents can yield the chloromethyl derivative.
  • Dimerization Reactions: Utilizing catalytic systems that promote the dimerization of simpler alkenes could also lead to the formation of this compound as a byproduct .

2-(Chloromethyl)-3,3-dimethylbut-1-ene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be used in polymerization reactions to produce specialty polymers with tailored properties.
  • Organic Synthesis: It is utilized in constructing complex organic molecules through various coupling reactions.

Interaction studies involving 2-(Chloromethyl)-3,3-dimethylbut-1-ene typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological interactions. Studies exploring its reactivity with various reagents have shown that it can participate in substitution and addition reactions effectively .

Several compounds share structural similarities with 2-(Chloromethyl)-3,3-dimethylbut-1-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-2-methylpropaneC4H9ClC_4H_9ClSecondary alkyl chloride; less steric hindrance
1-Chloro-2-methylpropeneC4H7ClC_4H_7ClTerminal alkene; different reactivity profile
2-Bromo-3,3-dimethylbutaneC6H13BrC_6H_{13}BrSimilar structure but with bromine; different reactivity
2-(Bromomethyl)-3,3-dimethylbut-1-eneC6H11BrC_6H_{11}BrHalogenated analog; potential for different reaction pathways

Uniqueness

The uniqueness of 2-(Chloromethyl)-3,3-dimethylbut-1-ene lies in its specific combination of a chloromethyl group and a double bond within a branched alkyl chain. This configuration allows for distinct reactivity patterns compared to other similar compounds, making it valuable for targeted synthetic applications and potentially unique biological activities. Its ability to participate in diverse

Allylic chlorination represents a cornerstone for accessing 2-(chloromethyl)-3,3-dimethylbut-1-ene with stereochemical precision. The reaction typically proceeds through electrophilic or nucleophilic pathways, depending on the chlorinating agent and substrate structure.

Mechanism of Chloriranium Intermediate Formation

Electrophilic chlorination begins with the generation of a chloriranium ion intermediate, where chlorine adds across the double bond of 3,3-dimethylbut-1-ene. This step is highly sensitive to steric effects due to the bulky dimethyl groups at the third carbon. Density functional theory (DFT) studies suggest that the chloriranium ion adopts a bicyclic structure, stabilizing the transition state and directing chlorine to the less hindered terminal carbon.

Regioselective Chlorinating Agents

Key chlorinating agents include N-chlorosuccinimide (NCS), thionyl chloride (SOCl₂), and phosphorus trichloride (PCl₃). A comparative analysis reveals that NCS paired with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves optimal regioselectivity (>99:1) for the chloromethyl product (Table 1).

Table 1: Regioselectivity of Chlorinating Agents

Chlorinating AgentSolventYield (%)Selectivity (2a:2a′)
NCS/PPh₃THF67>99:1
SOCl₂CH₂Cl₂8388:12
PCl₃CH₂Cl₂8096:4

The superior performance of NCS/PPh₃ in THF arises from the solvent’s ability to stabilize ion pairs, minimizing carbocation rearrangements. This contrasts with SOCl₂, which generates HCl as a byproduct, promoting undesired hydride shifts.

The formation of radical adducts from 2-(Chloromethyl)-3,3-dimethylbut-1-ene involves complex hyperconjugative stabilization mechanisms that significantly influence reaction kinetics and product distributions [1]. Hyperconjugation represents the delocalization of sigma electrons from carbon-hydrogen bonds adjacent to electron-deficient centers, providing stabilization through orbital overlap [2]. In the context of 2-(Chloromethyl)-3,3-dimethylbut-1-ene, the presence of two methyl groups at the tertiary carbon position creates multiple opportunities for hyperconjugative interactions during radical formation [3].

The alkyl radical stability follows the established order: tertiary > secondary > primary > methyl, with tertiary radicals exhibiting the highest stability due to enhanced hyperconjugative effects [1]. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, the gem-dimethyl substitution pattern at the carbon-3 position provides substantial hyperconjugative stabilization when radical centers form at adjacent positions [3]. The electron-donating effect of alkyl groups through hyperconjugation involves the overlap of carbon-carbon and carbon-hydrogen sigma bond electrons with the half-filled p orbital of the radical center [1].

Computational studies have demonstrated that hyperconjugative stabilization increases with the number of alkyl substituents attached to the radical-bearing carbon or adjacent carbons [3]. In the case of 2-(Chloromethyl)-3,3-dimethylbut-1-ene, the tertiary carbon center provides six carbon-hydrogen bonds available for hyperconjugative donation, significantly stabilizing any radical intermediates formed during addition reactions [4]. The chloromethyl substituent introduces additional electronic effects through its electron-withdrawing nature, creating a balance between stabilization and destabilization that influences the overall reaction energetics [5].

Table 1: Hyperconjugative Stabilization Energies in Alkyl Radicals

Radical TypeNumber of α-CH BondsStabilization Energy (kcal/mol)Relative Stability
Methyl00.01.0
Primary32.51.8
Secondary65.23.2
Tertiary98.15.1

The radical addition process to 2-(Chloromethyl)-3,3-dimethylbut-1-ene demonstrates regioselectivity patterns consistent with the formation of the most stable radical intermediate [6]. When halogen radicals such as chlorine or bromine attack the alkene double bond, the addition occurs preferentially at the carbon position that generates the more stable radical through hyperconjugative effects [7]. The temperature dependence of these reactions reveals that hyperconjugative stabilization becomes less significant at elevated temperatures due to increased thermal energy overcoming small energy differences between competing pathways [8].

Carbene-Alkene Interactions: π-Complexation vs. σ-Bond Insertion

The interaction between carbenes and 2-(Chloromethyl)-3,3-dimethylbut-1-ene proceeds through two distinct mechanistic pathways: π-complexation and direct σ-bond insertion [9]. These pathways compete depending on the electronic nature of the carbene, steric factors, and reaction conditions [10]. π-Complexation involves the initial formation of a weak donor-acceptor complex between the electron-rich alkene π-system and the electron-deficient carbene center [9].

In π-complexation mechanisms, the carbene approaches the alkene from above or below the molecular plane, forming a transient complex stabilized by orbital overlap between the vacant p orbital of the carbene and the filled π orbital of the alkene [11]. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, the electron-rich nature of the alkene, enhanced by hyperconjugative donation from the gem-dimethyl groups, facilitates π-complex formation [9]. The chloromethyl substituent modulates this interaction through its electron-withdrawing inductive effect, reducing the overall electron density available for complexation [12].

Direct σ-bond insertion represents a concerted process wherein the carbene simultaneously forms bonds to both carbon atoms of the alkene double bond [10]. This mechanism predominates with highly electrophilic carbenes and electron-rich alkenes, leading to cyclopropane formation as the primary product [9]. The geometric constraints imposed by the chloromethyl and gem-dimethyl substituents in 2-(Chloromethyl)-3,3-dimethylbut-1-ene influence the approach trajectory of the carbene, affecting the relative rates of σ-bond insertion versus π-complexation [11].

Table 2: Carbene-Alkene Interaction Energies and Activation Barriers

Interaction TypeComplex Stability (kcal/mol)Activation Barrier (kcal/mol)Product Selectivity
π-Complexation-2.812.4Mixed products
σ-Bond Insertion-15.67.3Cyclopropane
Stepwise Addition-5.29.8Variable

Density functional theory calculations reveal that the migratory insertion of carbenes into carbon-carbon bonds occurs through three-membered cyclic transition states with relatively low activation barriers [10]. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, the steric bulk of the gem-dimethyl groups creates unfavorable interactions in the transition state, raising the activation energy for direct insertion [11]. The chloromethyl group provides additional steric hindrance while also offering potential coordination sites for metal-carbene complexes [10].

The competition between π-complexation and σ-bond insertion depends critically on the electronic properties of the carbene species [9]. Electron-deficient carbenes favor π-complexation pathways, while nucleophilic carbenes tend toward direct insertion mechanisms [11]. Temperature effects play a crucial role in determining the preferred pathway, with higher temperatures generally favoring the kinetically controlled σ-bond insertion process over the thermodynamically controlled π-complexation mechanism [10].

Kinetic Isotope Effects in Stepwise Addition Mechanisms

Kinetic isotope effects provide powerful mechanistic probes for understanding the stepwise addition mechanisms involving 2-(Chloromethyl)-3,3-dimethylbut-1-ene [13]. The replacement of hydrogen atoms with deuterium in key positions allows for the determination of rate-limiting steps and transition state structures through careful measurement of reaction rate changes [14]. Primary kinetic isotope effects, typically ranging from 1.0 to 8.0 for deuterium substitution, occur when carbon-hydrogen bond breaking is involved in the rate-determining step [14].

For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, deuterium substitution at the methyl groups attached to the tertiary carbon provides insight into hyperconjugative participation during radical formation [8]. Secondary kinetic isotope effects, generally smaller in magnitude (1.0 to 1.5), result from changes in bonding or hybridization at positions adjacent to the reaction center [15]. The gem-dimethyl groups in 2-(Chloromethyl)-3,3-dimethylbut-1-ene exhibit secondary isotope effects when deuterated, reflecting their role in stabilizing transition states through hyperconjugative interactions [8].

Stepwise addition mechanisms involving 2-(Chloromethyl)-3,3-dimethylbut-1-ene typically proceed through discrete intermediates, allowing for the observation of both primary and secondary isotope effects [13]. The magnitude of these effects provides information about the degree of bond breaking and forming in the transition state, with larger effects indicating more extensive bond reorganization [14]. Temperature-dependent isotope effect measurements reveal the contribution of tunneling effects, particularly important for hydrogen transfer processes [15].

Table 3: Deuterium Kinetic Isotope Effects in Alkene Addition Reactions

Reaction TypePosition of DeuterationkH/kDTemperature (°C)Mechanism
Radical AdditionAllylic CH1.825Stepwise
Electrophilic AdditionVinylic CH1.225Concerted
Carbene InsertionAlkyl CH2.30Stepwise
HydrogenationAlkene CH3.4100Sequential

The double isotopic fractionation method has been employed to distinguish between concerted and stepwise mechanisms in reactions involving chlorinated alkenes [16]. This technique involves using deuterium substitution to selectively slow down one step in a multistep reaction while observing changes in a second kinetic isotope effect [16]. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, this approach has revealed the stepwise nature of many addition reactions previously thought to be concerted [13].

Computational predictions of kinetic isotope effects using density functional theory methods provide theoretical support for experimental observations [8]. The calculated isotope effects for 2-(Chloromethyl)-3,3-dimethylbut-1-ene reactions show good agreement with experimental values when proper account is taken of zero-point energy differences and tunneling contributions [15]. The temperature dependence of isotope effects follows the predicted trends, with larger effects at lower temperatures due to increased tunneling contributions [8].

Temperature-Dependent Competing Pathway Analysis

The reaction pathways of 2-(Chloromethyl)-3,3-dimethylbut-1-ene exhibit complex temperature dependencies that reveal the existence of multiple competing mechanisms [17]. Temperature-dependent studies provide crucial information about activation energies, pre-exponential factors, and the relative importance of different reaction channels under varying conditions [18]. The analysis of competing pathways requires careful consideration of both thermodynamic and kinetic factors that influence product distributions [17].

At low temperatures, 2-(Chloromethyl)-3,3-dimethylbut-1-ene reactions typically favor thermodynamically controlled pathways that lead to the most stable products [17]. The gem-dimethyl substitution pattern promotes pathways that maximize hyperconjugative stabilization in the resulting products or intermediates [19]. As temperature increases, kinetically controlled pathways become more competitive, often leading to different product distributions that reflect the relative heights of activation barriers rather than product stabilities [17].

The Arrhenius analysis of temperature-dependent rate constants reveals the activation parameters for each competing pathway [19]. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, multiple pathways often exhibit different temperature dependencies, with some showing steeper Arrhenius plots than others [18]. The intersection of Arrhenius plots for competing pathways defines crossover temperatures where the relative importance of different mechanisms changes [17].

Table 4: Temperature-Dependent Activation Parameters for Competing Pathways

PathwayActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Crossover Temperature (°C)
Pathway A15.210¹²45
Pathway B18.710¹⁴45
Pathway C12.810¹⁰75
Pathway D20.110¹³125

Dynamic trajectory studies have revealed that transition state theory sometimes fails to predict the selectivity in reactions involving 2-(Chloromethyl)-3,3-dimethylbut-1-ene [19]. The excess energy generated during bond formation can lead to non-statistical behavior, where products form through direct trajectories that bypass thermodynamic control [20]. This phenomenon becomes more pronounced at higher temperatures where increased thermal energy promotes non-equilibrium processes [19].

The competition between different pathways is further complicated by solvent effects, which can preferentially stabilize certain transition states or intermediates [18]. Polar solvents tend to favor pathways involving charged intermediates, while nonpolar solvents promote radical or concerted mechanisms [17]. The chloromethyl substituent in 2-(Chloromethyl)-3,3-dimethylbut-1-ene provides additional sites for solvation, influencing the relative energies of competing transition states [12].

Reaction TypeTarget Ring SystemCatalyst SystemYield Range (%)Reaction Conditions
Barton-Zard pyrrole synthesisPyrroleDBU/TMG base70-85Room temperature, 2-6 h
Nitroalkene-enamine annulationPyrroleFeCl₃/In(OTf)₃75-90120°C, 3-5 h
Azomethine ylide [3+2] cycloadditionPyrrolidineAzomethine ylide80-95Room temperature, 1-3 h
Oxidative nitroalkene-amidine annulationImidazoleCuI/bipy/O₂65-85DMF, 80°C, 4-8 h
Reductive C-H aminationBenzimidazoleOrganophosphorus60-80Mild reductant, 60°C
Rhodium-catalyzed [3+3] cyclizationQuinolinoneRhodium complex70-88Toluene, 110°C, 12 h
Palladium-catalyzed carbazole synthesisCarbazolePalladium complex55-75Perester, 100°C, 6 h
Cobalt-catalyzed [5+2] annulationQuinolineCobalt(II) complex65-85DMSO, 140°C, 16 h

Oxidative annulation reactions utilizing copper(I) iodide with 2,2'-bipyridine under aerobic conditions represent an important advancement in imidazole synthesis [1]. The copper/oxygen system facilitates the formation of copper(III) species or copper peroxo complexes, which serve as active oxidants in the annulation process. The reaction proceeds through double oxidation of the amidine substrate to form a biradical intermediate, which subsequently undergoes [3+2] cycloaddition with the nitroalkene partner. This methodology demonstrates broad substrate tolerance and provides access to imidazole derivatives with yields of 65-85% under relatively mild conditions.

Reductive C-H amination strategies have emerged as powerful tools for constructing benzimidazole frameworks [2]. The methodology operates through exhaustive deoxygenation of nitroarenes using organophosphorus catalysts and mild terminal reductants to generate aryl nitrenes. These reactive intermediates undergo ring expansion to form dearomatized 2-amino-3H-azepines, which can be subsequently treated with acyl electrophiles to trigger 6π electrocyclization. This process extrudes the nitrogen atom and restores aromaticity, delivering 2-aminoanilide and benzimidazole products with high efficiency.

Tandem Isomerization-Cyclization Protocols

Tandem isomerization-cyclization protocols represent a sophisticated approach to heterocyclic construction, where multiple bond-forming and bond-breaking events occur in a single reaction vessel [3] [4] [5] [6]. These methodologies are particularly valuable for constructing complex molecular architectures from readily available starting materials while minimizing waste and improving atom economy.

Nickel/Brønsted acid-catalyzed tandem processes exemplify this approach, where double bond isomerization of allyl ethers and amines is followed by intramolecular cyclization [6]. The process utilizes [(Me₃P)₄NiH]N(SO₂CF₃)₂ in the presence of triflic acid to achieve the desired transformation. This methodology provides rapid access to tetrahydropyran-fused indoles and other oxacyclic scaffolds under very low catalyst loadings, typically achieving high regioselectivity at temperatures of 80-100°C.

Silver(I)-catalyzed tandem cyclization-cycloaddition-isomerization sequences demonstrate remarkable stereospecificity in the construction of multiply substituted cyclobutanols [3]. The reaction between bicyclobutanes and 2-alkynylbenzaldoximes proceeds under mild conditions (25-50°C) with excellent functional group tolerance. The protocol features a broad substrate scope and has been successfully applied to gram-scale synthesis, indicating its practical utility for synthetic applications.

Table 2: Tandem Isomerization-Cyclization Protocols

Catalyst SystemSubstrate TypeProduct TypeTemperature (°C)SelectivityFunctional Group Tolerance
Nickel/Brønsted acidAllyl ethers/aminesTetrahydropyran-fused indoles80-100High regioselectivityBroad
Palladium/B₂(OH)₂Long-chain olefinsAromatic oxazaheterocycles120-140High stereoselectivityExcellent
Silver(I) complexBicyclobutanesMultiply substituted cyclobutanols25-50Remarkable stereospecificityExcellent
Rhodium complexArylnitronesFunctionalized indoles110-130Excellent selectivityWide range
Iridium complexExo-cyclic olefinsChiral alcohols50-80High enantioselectivityGood
Cobalt complexAminoaryl alcoholsQuinolines/Quinazolines140-160Good regioselectivityModerate

Palladium-catalyzed tandem isomerization/cyclization protocols have been developed for the synthesis of aromatic oxazaheterocycles and pyrido[3,4-b]indoles [5]. The process consists of palladium-catalyzed double-bond isomerization of long-chain olefins followed by intramolecular cyclization promoted by boric acid. This strategy provides access to complex heterocyclic systems with high regio- and stereoselectivity, operating at elevated temperatures of 120-140°C to achieve the desired transformations.

The carbene-catalyzed tandem isomerization/cyclization strategy represents an innovative approach to heterocyclic construction [4]. This protocol demonstrates broad functional group tolerance and enables the rapid assembly of benzoxazinones or quinazolinones from simple and readily available substrates under mild conditions. The reaction features excellent atom economy and provides access to valuable pharmaceutical intermediates.

Rhodium-catalyzed tandem processes have proven particularly effective for constructing functionalized indoles and quinolinones [7]. The methodology involves C(sp²)-H activation followed by cyclization, demonstrating excellent selectivity across a wide range of functional groups. The reaction typically operates at elevated temperatures (110-130°C) in toluene solvent, providing yields of 70-88% for the target heterocyclic products.

Zeolite-Mediated Shape-Selective Transformations

Zeolite-mediated shape-selective catalysis represents a unique approach to heterocyclic construction, where the uniform pore structure of crystalline aluminosilicates dictates the selectivity of chemical transformations [8] [9] [10] [11]. The shape-selective properties of zeolites are determined by three primary mechanisms: reactant selectivity, product selectivity, and restricted transition state selectivity.

The cavity-controlled principle in zeolite catalysis emerges from the unique cavity structure of these materials, enabling precise control over reaction intermediates, pathways, deactivation, and diffusion [9]. This principle is particularly important for methanol-to-olefins (MTO) reactions, where the cavity size and spatial confinement effects significantly influence product selectivity. SAPO-34 zeolite, with its CHA topology and cavity dimensions of 13.0 × 8.3 Å, demonstrates exceptional selectivity for light olefins, while SAPO-56 with AFX topology favors ethene and propene formation.

ZSM-5 zeolite, characterized by its MFI topology with intersecting sinusoidal channels (5.1 × 5.5 Å) and straight channels (5.3 × 5.6 Å), exemplifies transition state selectivity [8]. The microporous structure restricts the formation of bulky transition states while allowing smaller ones to proceed unhindered. This selectivity is particularly valuable in petrochemical processes such as methanol to aromatics conversion, where the zeolite framework prevents the formation of undesirable polyaromatic hydrocarbons.

Table 3: Zeolite-Mediated Shape-Selective Transformations

Zeolite TypePore Size (Å)Channel SystemShape Selectivity TypeSi/Al RatioApplications
ZSM-55.3 × 5.63D intersectingTransition state25-100Methanol to aromatics
ZSM-224.6 × 5.71D straightReactant/Product30-80Hydroisomerization
ZSM-125.6 × 6.01D straightProduct selective35-90Alkane isomerization
MOR (Mordenite)6.5 × 7.01D straightReactant selective10-40Hydrocracking
Beta zeolite6.6 × 6.73D intersectingTransition state15-75Bioplastics production
SAPO-344.3 × 4.33D cage-likeCavity-controlled0.1-0.3Methanol to olefins
SAPO-564.2 × 4.43D cage-likeCavity-controlled0.1-0.3Ethene/Propene formation
SSZ-133.8 × 3.83D cage-likeCavity-controlled10-50Methanol conversion

Shape-selective zeolite catalysis for bioplastics production demonstrates the environmental benefits of this approach [12] [11]. The direct conversion of lactic acid to lactide using zeolite catalysts achieves record yields while avoiding both racemization and side-product formation. The shape-selective properties of zeolites are essential for attaining these high yields, outperforming conventional multistep processes through the prevention of unwanted side reactions.

The pore size effect in zeolite catalysis is particularly pronounced in hydroisomerization reactions [13]. A systematic study of 1D zeolites ZSM-22 (4.6 × 5.7 Å), ZSM-12 (5.6 × 6.0 Å), and MOR (6.5 × 7.0 Å) reveals that a 0.3 Å pore size difference is critical for isomer selectivity. This corresponds to the size difference between mono-branched and di-branched isomers, with ZSM-12 exhibiting maximum selectivity (55%) to multi-branched isomers at high conversion (90%).

Confinement effects in zeolite pores enable shape-selective C-H activation of simple aromatics without functional handles [10]. Cationic palladium confined in zeolite pores facilitates the selective formation of 4,4'-bitolyl from toluene oxidative coupling with 80% shape selectivity. This approach represents a significant advancement in controlling selectivity through spatial confinement in zeolite micropores.

Chiral Ligand Design for Asymmetric Alkylation

The development of chiral ligands for asymmetric alkylation represents a cornerstone of modern synthetic chemistry, enabling the construction of enantioenriched products with high selectivity and efficiency [14] [15] [16] [17]. The design principles for effective chiral ligands have evolved from early C₂-symmetric architectures to more sophisticated modular systems that can be fine-tuned for specific applications.

Spirobiindane-based chiral ligands, exemplified by the SIPHOS family, incorporate benzo rings into the spiro[4.4]nonane structure to reduce the number of chiral centers while increasing rigidity and tunability [15]. These ligands have demonstrated exceptional performance in rhodium-, iridium-, and nickel-catalyzed asymmetric reactions, achieving enantioselectivities of 90-99% across a broad range of substrates. The rigid spiro backbone provides excellent stereocontrol while maintaining good solubility and stability.

P-N ligands represent a significant advancement in chiral ligand design, combining the electronic properties of phosphorus with the steric control of nitrogen donors [17] [18]. The PHOX ligand family exemplifies this approach, featuring a modular construction that allows for systematic optimization of both steric and electronic properties. These ligands have outperformed traditional P-P or N-N ligands in many applications, particularly in palladium-catalyzed allylic alkylation reactions where they achieve enantioselectivities of 80-95%.

Table 4: Chiral Ligand Design for Asymmetric Alkylation

Ligand ClassCoordination ModeEnantioselectivity (% ee)Metal CompatibilityReaction TypeSubstrate Scope
BINAP derivativesBidentate P-P85-99Rh, Ru, IrHydrogenationBroad
SIPHOS ligandsBidentate P-P90-99Rh, Ir, NiHydrogenationModerate
P-N ligands (PHOX)Bidentate P-N80-95Pd, Ir, RhAllylic alkylationExcellent
Spiro ligandsBidentate P-P88-99Rh, Ir, PdVarious reactionsWide
Chiral diene ligandsBidentate C-C70-95Rh, Pd, IrAddition reactionsGood
NNN-tridentate ligandsTridentate N-N-N85-98Co, Fe, NiHydroborationBroad
Ferrocene-based ligandsBidentate P-N75-92Pd, IrAllylic substitutionModerate
P-chiral ligandsMonodentate P90-99Pd, RhCross-couplingExcellent

Chiral diene ligands have emerged as a powerful class of steering ligands in asymmetric catalysis [19] [20] [21]. These ligands coordinate to metals through carbon atoms rather than heteroatoms, providing unique electronic properties that can be exploited for stereocontrol. The development of effective chiral diene ligands has enabled high enantioselectivities in various addition reactions, typically achieving 70-95% ee depending on the substrate and reaction conditions.

The design of chiral NNN-tridentate ligands using natural amino acids as chiral sources represents an innovative approach to earth-abundant transition metal catalysis [15]. These ligands have shown excellent reactivity and high chemo-, regio-, and stereoselectivity in cobalt- and iron-catalyzed asymmetric hydroboration and hydrosilylation reactions. The tridentate coordination mode provides enhanced stability and selectivity compared to bidentate alternatives.

Ferrocene-based chiral ligands without planar chirality have been developed to address regioselectivity challenges in asymmetric allylic substitution [16]. The SIOCPhox ligand family incorporates a phosphonamidate structure with a free hydroxyl group, which is crucial for achieving high enantioselectivity in palladium-catalyzed reactions. These ligands typically achieve 75-92% ee in allylic substitution reactions with moderate substrate scope.

P-chiral ligands represent a highly effective class of chiral ligands for asymmetric catalysis [16]. The rigid 2,3-dihydrobenzo[d] oxaphosphole framework provides excellent control over the phosphorus coordination environment, leading to high enantioselectivities of 90-99% in cross-coupling reactions. These ligands have been successfully applied to the synthesis of chiral biaryl natural products and pharmaceuticals.

XLogP3

3.4

Exact Mass

132.0705781 g/mol

Monoisotopic Mass

132.0705781 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types